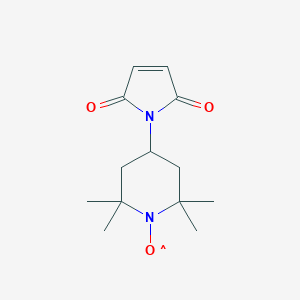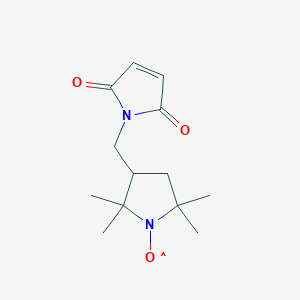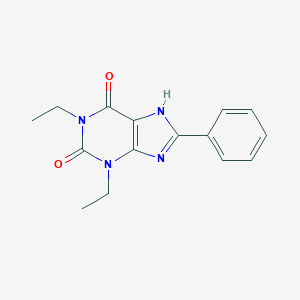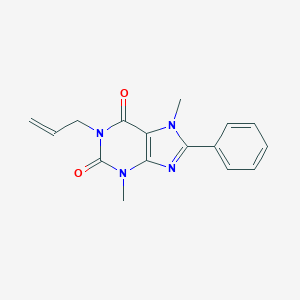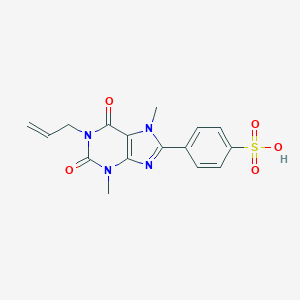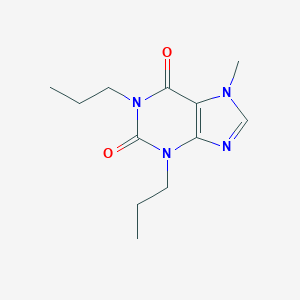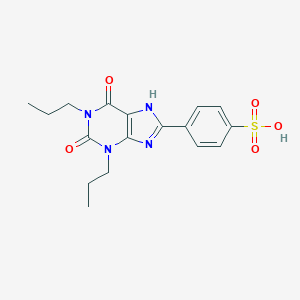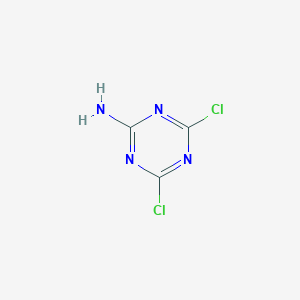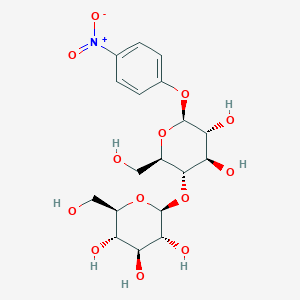![molecular formula C12H20NO2S2+ B014112 [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide CAS No. 386229-80-7](/img/structure/B14112.png)
[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide
説明
Synthesis Analysis
Quaternary ammonium compounds can be synthesized through various methods. A notable approach involves the reaction of diethyl bromomalonate with trimethylamine, leading to the formation of bromide salts of trimethylammonium derivatives. In a similar context, reactions involving ethylene bromide with trimethylamine have been studied for their ability to yield neuromuscular blocking agents, indicating the versatility of trimethylamine in synthesizing quaternary ammonium salts (Wittmann et al., 1976); (Gray & O'dell, 1958).
Molecular Structure Analysis
The molecular structure of quaternary ammonium salts can be elucidated through crystallographic studies, as demonstrated by the analysis of trimethylplatinum bromide, showing a cubane-type structure. Such studies provide a foundation for understanding the complex geometries and bonding characteristics of quaternary ammonium salts (Massa et al., 1988).
Chemical Reactions and Properties
Quaternary ammonium salts participate in a variety of chemical reactions. For example, the reaction of ethylene oxide with methyl isothiocyanate in the presence of quaternary ammonium bromides forms compounds of the spiran type, highlighting the reactivity of such salts in organic synthesis (Étlis et al., 1964).
Physical Properties Analysis
The physical properties of quaternary ammonium salts, such as solubility, phase behavior, and thermal stability, are influenced by their molecular structure. Research on the distribution of toluene in complexes of vermiculite and alkyl trimethylammonium bromides provides insights into the interaction between quaternary ammonium salts and organic molecules, which is crucial for understanding their solvation and adsorption behaviors (Williams-Daryn et al., 2003).
Chemical Properties Analysis
Quaternary ammonium salts exhibit a range of chemical properties, including their reactivity towards nucleophiles, electrophiles, and their role as phase transfer catalysts. The physicochemical properties of quaternary ammonium bromide-type trimeric surfactants, for example, demonstrate the unique surfactant behavior of these compounds, highlighting their potential in various chemical processes and applications (Yoshimura et al., 2003).
科学的研究の応用
Chemical Synthesis : Jacobsen et al. (2017) discussed a method for preparing sulfinate esters and allylic sulfones from primary and secondary alcohols using a reagent combination that includes toluenesulfinic acid and trimethylacetyl chloride. This technique is significant in the synthesis of various chemical compounds (Jacobsen et al., 2017).
Agricultural Applications : Studies by N. Tolbert in 1960 revealed that compounds like (2-chloroethyl) trimethylammonium chloride can influence plant growth. These compounds were found to reduce plant height and increase stem diameter in wheat, showing effects antagonistic to gibberellin (Tolbert, 1960a), (Tolbert, 1960b).
Material Science : Williams-Daryn et al. (2003) investigated the distribution of toluene in vermiculite-alkyl trimethylammonium bromide complexes. This research is relevant in understanding how molecules interact and distribute in complex systems (Williams-Daryn et al., 2003).
Biological and Medical Research : Research by Yu Zhou, Xia, and Lingle (2010) highlighted the inhibitory effect of silver on large-conductance Ca2+-activated K+ channels at nanomolar concentrations, which could contribute to its cytotoxicity in humans and other species. This finding has implications in the medical field, particularly in understanding cellular mechanisms and potential toxicities (Zhou, Xia, & Lingle, 2010).
Analytical Chemistry : Jin and Han (2014) developed a quantum dots-based method for the ultra-sensitive and selective detection of copper ions in water, utilizing thiosulfate. This method is significant for environmental monitoring and analytical applications (Jin & Han, 2014).
特性
IUPAC Name |
trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO2S2/c1-11-5-7-12(8-6-11)17(14,15)16-10-9-13(2,3)4/h5-8H,9-10H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKLNOIJTVNFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO2S2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



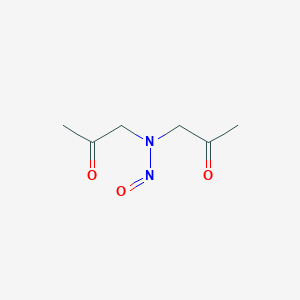

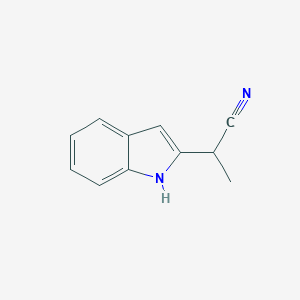
![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)
